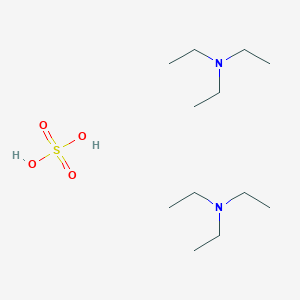
N,N-diethylethanamine;sulfuric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a colorless, volatile liquid with a strong ammonia-like odor Sulfuric acid, on the other hand, is a highly corrosive strong mineral acid with the molecular formula H2SO4
准备方法
Synthetic Routes and Reaction Conditions
N,N-diethylethanamine can be synthesized through the alkylation of ammonia with ethanol. The reaction typically involves the use of a catalyst such as aluminum oxide and is carried out at elevated temperatures and pressures. The reaction can be represented as follows:
NH3+3C2H5OH→(C2H5)3N+3H2O
Industrial Production Methods
Industrially, N,N-diethylethanamine is produced by the catalytic reaction of ethanol and ammonia. The process involves passing a mixture of ethanol and ammonia over a catalyst at high temperatures. The resulting product is then purified through distillation.
化学反应分析
Types of Reactions
N,N-diethylethanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-diethylacetamide.
Reduction: It can be reduced to form diethylamine.
Substitution: It can undergo nucleophilic substitution reactions to form quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products
Oxidation: N,N-diethylacetamide
Reduction: Diethylamine
Substitution: Quaternary ammonium salts
科学研究应用
N,N-diethylethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a base in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is used in the preparation of buffers and as a reagent in biochemical assays.
Medicine: It is used in the synthesis of pharmaceuticals and as an intermediate in the production of drugs.
Industry: It is used in the production of quaternary ammonium compounds, which are used as surfactants and disinfectants.
作用机制
N,N-diethylethanamine acts as a nucleophile in chemical reactions, attacking electrophilic centers in substrates. Its mechanism of action involves the donation of a lone pair of electrons from the nitrogen atom to form a new chemical bond. This nucleophilic attack can lead to the formation of various products, depending on the nature of the electrophile.
相似化合物的比较
Similar Compounds
N,N-dimethylethanamine: Similar in structure but with two methyl groups instead of ethyl groups.
N,N-diethylmethylamine: Similar in structure but with one methyl group and two ethyl groups.
N,N-diisopropylethanamine: Similar in structure but with isopropyl groups instead of ethyl groups.
Uniqueness
N,N-diethylethanamine is unique due to its high nucleophilicity and basicity, making it a valuable reagent in organic synthesis. Its ability to form quaternary ammonium salts also sets it apart from other amines.
属性
CAS 编号 |
2399-73-7 |
|---|---|
分子式 |
C12H32N2O4S |
分子量 |
300.46 g/mol |
IUPAC 名称 |
N,N-diethylethanamine;sulfuric acid |
InChI |
InChI=1S/2C6H15N.H2O4S/c2*1-4-7(5-2)6-3;1-5(2,3)4/h2*4-6H2,1-3H3;(H2,1,2,3,4) |
InChI 键 |
NKNFUMKGJYKPCT-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CC.CCN(CC)CC.OS(=O)(=O)O |
物理描述 |
Liquid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


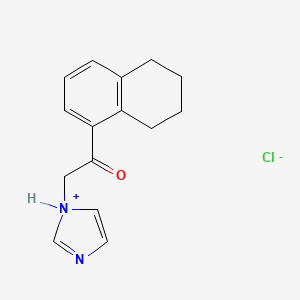
![2,9-Diethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]azepin-5-one](/img/structure/B13761368.png)
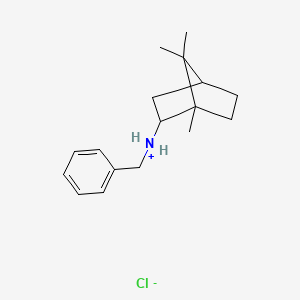


![3,3-Dimethyl-6-oxa-3-phosphoniabicyclo[3.1.0]hexane;iodide](/img/structure/B13761386.png)
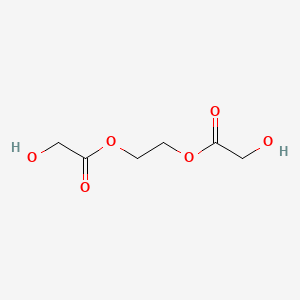

![1-Benzyl-1,2-dihydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethylpyridine](/img/structure/B13761414.png)

![(2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclohexyl-3-hydroxypropanoic acid](/img/structure/B13761439.png)
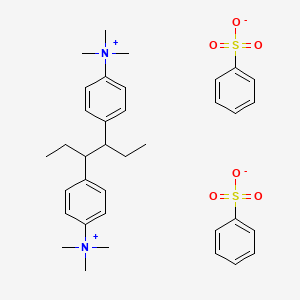
![(4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B13761444.png)
![Spiro[cyclohexane-1,2'-[1,3]dioxolo[4,5-f]benzothiazolium], 6'-methyl-7'-(3-sulfopropyl)-, inner salt](/img/structure/B13761450.png)
